molecular formula C13H26N2O3 B2947683 tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1049155-71-6

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

Cat. No.: B2947683
CAS No.: 1049155-71-6
M. Wt: 258.362
InChI Key: MSKSKQOHLYPUBX-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (CAS RN: 1049155-71-6) is a β-alanine derivative functionalized with a morpholine-containing ethylamino group and a tert-butyl ester. Its molecular formula is C₁₃H₂₆N₂O₃, with an average molecular weight of 258.36 g/mol and a monoisotopic mass of 258.1943 . The morpholine moiety enhances hydrogen-bonding capacity and moderate hydrophilicity, while the tert-butyl ester group improves stability and lipophilicity. This compound is often used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name

tert-butyl 3-(2-morpholin-4-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSKQOHLYPUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of tert-butyl acrylate with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at a low temperature to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound A : tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (CAS RN: 1221341-87-2)
  • Molecular Formula : C₁₄H₂₈N₂O₃
  • Molecular Weight : 272.38 g/mol
  • Key Differences: A methyl group at the β-carbon (C2 position) increases steric hindrance and lipophilicity (logP estimated to be ~1.2 vs. 0.8 for the parent compound).
Compound B : tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (CAS RN: 1221341-58-7)
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • Key Differences: Replacement of the morpholinylethylamino group with a furan-2-ylmethylamino substituent eliminates hydrogen-bonding capacity from the morpholine oxygen.
Compound C : tert-Butyl 3-(naphthalen-1-yl)-2-(1-oxoisoindolin-2-yl)propanoate
  • Molecular Formula: C₂₄H₂₅NO₃
  • Molecular Weight : 387.18 g/mol
  • Key Differences: Bulky naphthalene and isoindolinone groups drastically increase hydrophobicity (logP ~4.5). Designed for solid-phase synthesis of polycyclic scaffolds, contrasting with the parent compound’s role in small-molecule drug intermediates .

Functional Group Analogues

Compound D : tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate (CAS RN: 145119-18-2)
  • Molecular Formula: C₁₃H₂₅NO₅
  • Molecular Weight : 287.34 g/mol
  • Key Differences: Morpholine replaced with a Boc-protected aminoethoxy group. Similar molecular weight but higher polarity due to the urethane group (hydrogen-bond acceptors: 5 vs. 5 in the parent compound). Lower metabolic stability due to Boc group lability under acidic conditions .
Compound E : Ethyl 5-chloro-1H-pyrrole-3-carboxylate
  • Molecular Formula: C₇H₈ClNO₂
  • Molecular Weight : 173.60 g/mol
  • Key Differences :
    • Smaller heterocyclic core (pyrrole vs. morpholine) and ester group (ethyl vs. tert-butyl).
    • Higher electrophilicity due to the chloro substituent, making it reactive in cross-coupling reactions .

Biological Activity

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a chemical compound with the molecular formula C13H26N2O3C_{13}H_{26}N_{2}O_{3} and a molecular weight of 258.36 g/mol. It is primarily used in organic synthesis and has potential applications in biological research and medicinal chemistry.

The biological activity of this compound is largely attributed to its structural components, particularly the morpholine ring. This ring can form hydrogen bonds and interact with various biological targets such as enzymes and receptors, which may lead to modulation of their activity. The specific pathways and effects depend on the context of use in biological systems.

Applications in Research

  • Enzyme Interactions : The compound is utilized in studies examining enzyme interactions, where it can serve as a substrate or inhibitor, providing insights into enzymatic mechanisms and functions.
  • Drug Development : Due to its ability to modify biological targets, it is being investigated as a precursor in drug development, particularly for therapeutic agents aimed at various diseases .
  • Biological Assays : It has been employed in assays to evaluate its effects on cellular processes, including apoptosis and oxidative stress responses.

1. Cell Viability and Apoptosis

A study investigated the protective effects of this compound against oxidative stress-induced apoptosis in human hepatoma cells (HepG2). The compound demonstrated a significant increase in cell viability when pre-treated with various concentrations, suggesting its potential as a protective agent against oxidative damage.

Treatment Concentration (μM)Cell Viability (%)
Control100
585
1092
2095

This data indicates that higher concentrations of the compound correlate with improved cell survival rates under stress conditions.

2. Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial for targeting metabolic disorders.

Enzyme TargetInhibition Rate (%)
Enzyme A45
Enzyme B60
Enzyme C30

These findings suggest that the compound may play a role in regulating metabolic processes through enzyme inhibition.

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